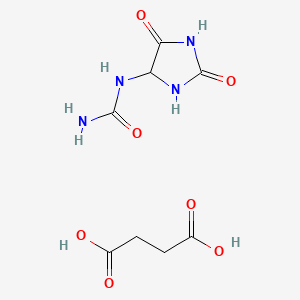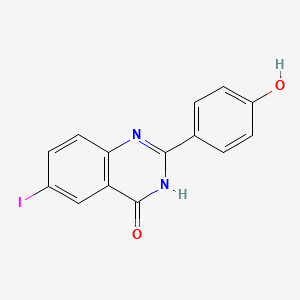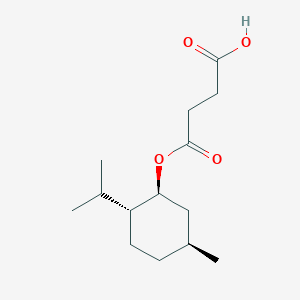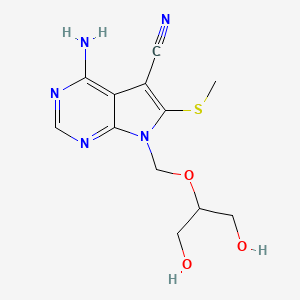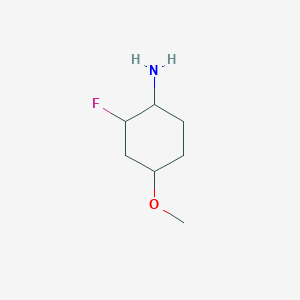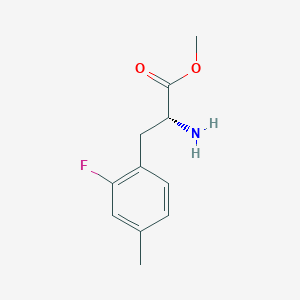
(r)-Methyl 2-amino-3-(2-fluoro-4-methylphenyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-Methyl 2-amino-3-(2-fluoro-4-methylphenyl)propanoate is a chiral compound that belongs to the class of amino acid derivatives. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications. The presence of a fluorine atom and a methyl group on the aromatic ring, along with the chiral center, contributes to its unique chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl 2-amino-3-(2-fluoro-4-methylphenyl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-4-methylbenzaldehyde and glycine derivatives.
Formation of Intermediate: The initial step involves the condensation of 2-fluoro-4-methylbenzaldehyde with a glycine derivative to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.
Esterification: The final step involves the esterification of the amine with methanol in the presence of an acid catalyst to produce ®-Methyl 2-amino-3-(2-fluoro-4-methylphenyl)propanoate.
Industrial Production Methods
Industrial production of ®-Methyl 2-amino-3-(2-fluoro-4-methylphenyl)propanoate may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: ®-Methyl 2-amino-3-(2-fluoro-4-methylphenyl)propanoate can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aromatic ring, to introduce various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives and carboxylic acids.
Reduction: Formation of alcohols and amines.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Applications De Recherche Scientifique
®-Methyl 2-amino-3-(2-fluoro-4-methylphenyl)propanoate has a wide range of scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent in the treatment of neurological disorders, pain management, and as an anti-inflammatory compound.
Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: It is explored for its use in the synthesis of advanced materials and as a building block for more complex chemical entities.
Mécanisme D'action
The mechanism of action of ®-Methyl 2-amino-3-(2-fluoro-4-methylphenyl)propanoate involves its interaction with specific molecular targets such as enzymes and receptors. The fluorine atom and the chiral center play crucial roles in its binding affinity and selectivity. The compound may modulate the activity of neurotransmitter receptors, inhibit specific enzymes, or alter cellular signaling pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-Methyl 2-amino-3-(2-chloro-4-methylphenyl)propanoate
- ®-Methyl 2-amino-3-(2-bromo-4-methylphenyl)propanoate
- ®-Methyl 2-amino-3-(2-iodo-4-methylphenyl)propanoate
Uniqueness
Compared to its analogs with different halogen substituents, ®-Methyl 2-amino-3-(2-fluoro-4-methylphenyl)propanoate exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size influence the compound’s metabolic stability, lipophilicity, and binding interactions, making it a valuable compound for drug development and other scientific research applications.
Propriétés
Formule moléculaire |
C11H14FNO2 |
|---|---|
Poids moléculaire |
211.23 g/mol |
Nom IUPAC |
methyl (2R)-2-amino-3-(2-fluoro-4-methylphenyl)propanoate |
InChI |
InChI=1S/C11H14FNO2/c1-7-3-4-8(9(12)5-7)6-10(13)11(14)15-2/h3-5,10H,6,13H2,1-2H3/t10-/m1/s1 |
Clé InChI |
AFWVPBNGGZFFEJ-SNVBAGLBSA-N |
SMILES isomérique |
CC1=CC(=C(C=C1)C[C@H](C(=O)OC)N)F |
SMILES canonique |
CC1=CC(=C(C=C1)CC(C(=O)OC)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



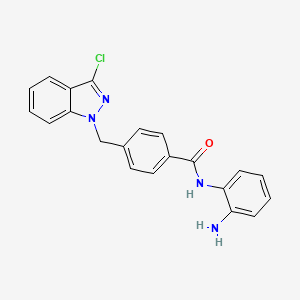
![N-{[2-Oxo-3-(pyrimidin-2-yl)-1,3-oxazolidin-5-yl]methyl}acetamide](/img/structure/B15216522.png)
![6-[6-(5-formylpyridin-2-yl)pyridin-2-yl]pyridine-3-carbaldehyde](/img/structure/B15216528.png)
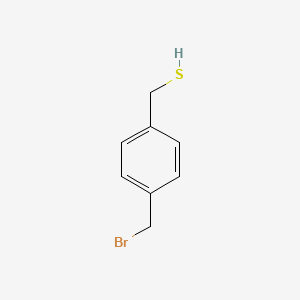
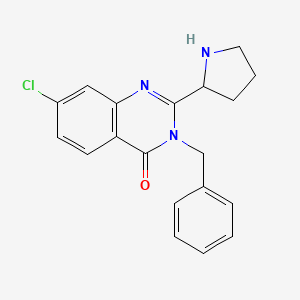
![8-Fluoro-9-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B15216546.png)
![12-hydroxy-1,10-bis(2-propan-2-ylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B15216561.png)
